ethyl (2S)-2-methylsulfonyloxypropanoate
Overview
Description
Ethyl (2S)-2-methylsulfonyloxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview
Ethyl (2S)-2-methylsulfonyloxypropanoate is a chemical compound that has been explored in various scientific research contexts. This review will delve into the applications of this compound in scientific research, excluding any information related to drug use, dosage, or side effects. It aims to provide a comprehensive understanding of the compound's utility in research, adhering to the formatting requirements provided.
Genetic Effects and Mutagenicity
Research has shown that ethyl methanesulfonate (EMS), a compound related to this compound, exhibits mutagenic properties across a broad range of genetic test systems, from viruses to mammals. EMS has been identified to be carcinogenic in mammals, demonstrating the capability to alkylate cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism. This alkylation primarily occurs at nitrogen positions in the DNA bases, although significant levels of alkylation at oxygens, such as the O6 of guanine, have also been observed. The genetic data suggest that EMS may induce both GC to AT and AT to GC transition mutations, alongside base-pair insertions or deletions and more extensive intragenic deletions. In higher organisms, EMS has been shown to cause chromosome breakage, with proposed mechanisms including the hydrolyzation of DNA bases ethylated by EMS, leading to unstable sites that can result in single-strand DNA breakage (Sega, 1984).
Antioxidant Capacity Assays
The antioxidant capacity of compounds, including derivatives similar to this compound, has been studied using ABTS/PP decolorization assays. These assays, among the most common for evaluating antioxidant capacity, compare the reactivity of antioxidants in neutralizing radicals. Some antioxidants can form coupling adducts with radicals, whereas others undergo oxidation without coupling. The specificity and relevance of these reactions, alongside the extent to which coupling contributes to total antioxidant capacity, remain areas of interest for further research. The use of ABTS-based assays, despite potential biases, is recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Ethylene Perception in Postharvest Technology
The role of ethylene in ripening and senescence of fruits and vegetables has been extensively studied, with research focusing on the effects of 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene perception. The application of 1-MCP has been shown to significantly improve the maintenance of product quality during postharvest storage by delaying ripening and senescence processes. This technology has seen rapid adoption in the apple industry and offers potential benefits for other fruits and vegetables, highlighting the critical role of ethylene in postharvest physiology and the utility of its inhibitors in extending shelf life and maintaining product quality (Watkins, 2006).
Safety and Hazards
Future Directions
Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) . Ethyl lactate is in accordance with at least eight of the twelve principles of green chemistry , making it a promising compound for future research and applications.
Mechanism of Action
Result of Action
The molecular and cellular effects of ethyl (2S)-2-methylsulfonyloxypropanoate’s action are currently unknown . Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects.
Properties
IUPAC Name |
ethyl (2S)-2-methylsulfonyloxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422842 | |
Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63696-99-1 | |
Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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